molecular formula C12H21N3O2 B7052452 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide

Cat. No.: B7052452
M. Wt: 239.31 g/mol
InChI Key: LXPJPPOXQCLEHK-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, followed by the introduction of the amide group. One common method involves the use of 3,5-dimethyl-1H-pyrazole, which is reacted with a chloromethyl ketone under basic conditions to form the intermediate. This intermediate is then treated with methoxyamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyrazole ring can coordinate with metal ions, forming stable complexes that can catalyze reactions by providing an active site for substrate binding and transformation .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • 1-methyl-2,4,5-trinitroimidazole
  • bis(1,2,4-oxadiazole) bis(methylene) dinitrate

Uniqueness

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxy and amide functional groups. These structural features confer distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-8-10(9(2)15-14-8)6-13-11(16)12(3,4)7-17-5/h6-7H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPJPPOXQCLEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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